N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE
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Overview
Description
N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are key components in many pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological target being investigated .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-aminopyrimidine: A precursor in the synthesis of N-CYANO-4,6-DIMETHYL-N-(2-PHENOXYETHYL)PYRIMIDIN-2-AMINE.
2-Phenoxyethylamine: Another precursor used in the synthesis.
N-Cyano-4,6-dimethylpyrimidin-2-amine: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the presence of both the cyano group and the phenoxyethyl substituent on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)-(2-phenoxyethyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-12-10-13(2)18-15(17-12)19(11-16)8-9-20-14-6-4-3-5-7-14/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZAFEAXRMURGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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